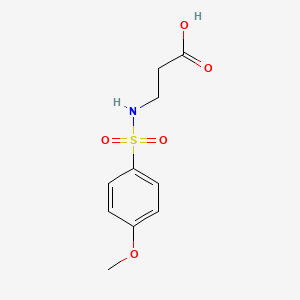

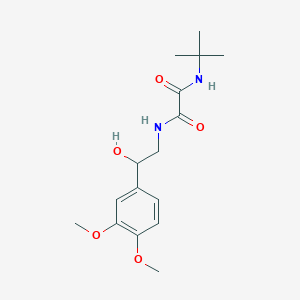

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

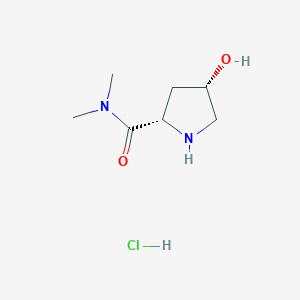

The compound "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" is a structurally complex molecule that appears to be related to the class of compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. This particular compound also contains a furan moiety, which is a five-membered oxygen-containing heterocycle, and a dimethoxyphenyl group, which suggests the presence of two methoxy functional groups attached to a benzene ring. The compound's structure implies potential biological activity or utility in organic synthesis due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored through base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, leading to the formation of fused pyridines and pyrroles with high regio- and stereoselectivity . Although the specific compound is not mentioned, the general methodology could potentially be applied or adapted for its synthesis. The process involves microwave heating and can result in different reaction pathways depending on the substituents present on the starting materials.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is significant as it can influence the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing or electron-donating groups can lead to different reaction pathways, as seen in the formation of pyrrolo[3,2-b]pyridines or pyrrolo[3,2-b]pyrroles . The specific arrangement of atoms and functional groups in "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" would likely impact its chemical behavior and potential applications.

Chemical Reactions Analysis

Furfuryl-pyrroles, which share a structural motif with the compound of interest, are known to possess a range of organoleptic properties and can be formed from furfuryl-amine through a series of reactions involving decarboxylation, isomerization, hydrolysis, dehydration, and cyclization . These reactions are relevant to the food industry, as furfuryl-pyrrole derivatives contribute to the aroma of various foods. The synthesis and transformation of these compounds are complex and can be influenced by the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific substituents. For instance, the synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, revealed unique structural characteristics and a positive charge localized at a specific carbon atom . The compound exhibited a specific pK(R+) value and an electrochemical reduction potential, which are indicative of its acid-base and redox properties. These findings suggest that "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" could also have distinct physical and chemical properties that could be explored through similar analytical techniques.

Wissenschaftliche Forschungsanwendungen

Photochromic and Fluorescent Properties

Research has shown that compounds with structures similar to "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" exhibit photochromic and fluorescent properties. For instance, studies on hetarylethenes, including those with pyrrole-2,5-dione structures, revealed that these compounds can undergo photoinduced transformations, leading to changes in their fluorescence characteristics upon UV irradiation. Such properties are of interest for the development of optical materials and sensors (Shepelenko et al., 2017; Metelitsa et al., 2010).

Synthesis and Biological Activity

Compounds with the pyrrole-2,5-dione moiety have been synthesized and assessed for biological activities, such as inhibition of PGE(2) production, indicating potential anti-inflammatory properties. This demonstrates the chemical versatility and biological relevance of this scaffold, suggesting similar potentials for "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" in medicinal chemistry (Moon et al., 2010).

Antibacterial and Anti-inflammatory Applications

A study on a structurally related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, reported antibacterial and anti-inflammatory activities, suggesting potential health and pharmaceutical applications for compounds within this structural class (Uwabagira & Sarojini, 2019).

Organic Synthesis and Material Science

Research involving the synthesis of heterocyclic compounds and conducting polymers based on furan and pyrrole derivatives, including pyrrolo[2,3-b]pyridine scaffolds and electronically conducting organic copolymers, underscores the importance of such molecular frameworks in organic synthesis and materials science. These studies indicate the role of furan and pyrrole derivatives in synthesizing novel organic materials with potential applications in electronics, photonics, and as functional materials (Sroor, 2019; Schweiger et al., 2000).

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBYZDMWLPKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)